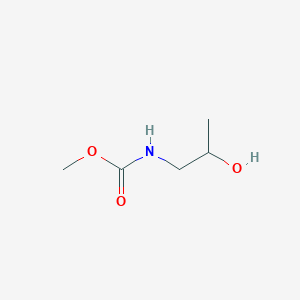

methyl (2-hydroxypropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl (2-hydroxypropyl)carbamate is an organic compound with the molecular formula C5H11NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a methyl group and a 2-hydroxypropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: methyl (2-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 2-hydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxypropylcarbamate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: methyl (2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The hydroxyl group in the 2-hydroxypropyl moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.

Applications De Recherche Scientifique

methyl (2-hydroxypropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of methyl 2-hydroxypropylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.

Ethyl carbamate: Another carbamate compound with distinct properties and uses.

Propyl carbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.

Uniqueness: methyl (2-hydroxypropyl)carbamate is unique due to the presence of the 2-hydroxypropyl group, which imparts specific chemical and physical properties. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Activité Biologique

Methyl (2-hydroxypropyl)carbamate is a member of the carbamate family, which encompasses a wide range of compounds with significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Carbamates

Carbamates are derived from carbamic acid and are widely used in various fields, including agriculture as pesticides and in medicine as therapeutic agents. Their biological activity is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to increased levels of ACh, resulting in overstimulation of cholinergic receptors, which can have both therapeutic and toxic effects depending on the context .

The primary mechanism through which this compound exerts its biological effects involves:

- AChE Inhibition : By inhibiting AChE, this compound prevents the degradation of ACh, leading to its accumulation. This can enhance cholinergic signaling, which is beneficial in conditions like myasthenia gravis but may also lead to toxicity if uncontrolled .

- Modulation of Signaling Pathways : Increased ACh levels can activate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K), which are crucial for cell proliferation and differentiation .

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Neuroprotective Effects : Due to its ability to enhance cholinergic activity, this compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : Some studies suggest that carbamates can exhibit anti-inflammatory effects by modulating immune responses through cholinergic pathways. This could make this compound a candidate for treating inflammatory conditions.

- Anticancer Potential : Emerging evidence indicates that certain carbamates may influence cancer cell behavior by inducing apoptosis and inhibiting proliferation through various molecular pathways. Further research is necessary to elucidate these effects specifically for this compound .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE with a potency comparable to other clinically used carbamates. For instance, one study reported an IC50 value indicating significant inhibitory activity against AChE, suggesting its potential use in therapeutic formulations aimed at enhancing cholinergic function .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and biological effects of this compound. For example:

- Reproductive Toxicity : Research has shown that exposure to certain carbamates can disrupt hormonal balance and impair reproductive functions in animal models. This highlights the need for careful evaluation of this compound's safety profile before clinical use .

- Impact on Neurotransmission : In vivo experiments demonstrated that administration of this compound led to increased levels of ACh in brain tissues, corroborating its role as an AChE inhibitor and suggesting potential cognitive-enhancing effects .

Comparative Analysis with Other Carbamates

| Compound Name | AChE Inhibition Potency | Therapeutic Use | Notable Effects |

|---|---|---|---|

| This compound | Moderate | Potential neuroprotective | Enhances cholinergic signaling |

| Rivastigmine | High | Alzheimer's disease treatment | Significant cognitive improvement |

| Carbendazim | Moderate | Fungicide | Endocrine disruption |

Propriétés

IUPAC Name |

methyl N-(2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXQUOJBCQAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.